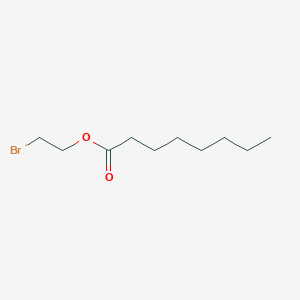

2-Bromoethyl octanoate

説明

2-Bromoethyl octanoate (CAS 5445-29-4) is an ester derivative of octanoic acid, with the molecular formula C₁₀H₁₉BrO₂ and a molecular weight of 251.161 g/mol . Its structure features a bromine atom at the β-position (second carbon) of the ethyl chain, adjacent to the ester functional group. This bromination significantly alters its chemical reactivity compared to non-halogenated esters, making it a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions. Its applications span pharmaceuticals, polymer chemistry, and specialty chemical synthesis, though its industrial use is less prevalent than non-brominated analogs due to stability and handling considerations .

特性

CAS番号 |

5457-89-6 |

|---|---|

分子式 |

C10H19BrO2 |

分子量 |

251.16 g/mol |

IUPAC名 |

2-bromoethyl octanoate |

InChI |

InChI=1S/C10H19BrO2/c1-2-3-4-5-6-7-10(12)13-9-8-11/h2-9H2,1H3 |

InChIキー |

OKYMLPQEWYUPFT-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)OCCBr |

製品の起源 |

United States |

化学反応の分析

Acidic Hydrolysis

Under acidic conditions (H⁺/H₂O), 2-bromoethyl octanoate undergoes ester hydrolysis to yield octanoic acid and 2-bromoethanol . The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

Reaction:

Basic Hydrolysis

In alkaline media (e.g., NaOH), saponification occurs, producing sodium octanoate and 2-bromoethanol . The base deprotonates water, enhancing nucleophilicity for ester cleavage.

Reaction:

Table 1: Hydrolysis Conditions and Products

| Conditions | Reactants | Primary Products | Byproducts |

|---|---|---|---|

| Acidic (H⁺) | H₂O | Octanoic acid, 2-Bromoethanol | None |

| Basic (NaOH) | NaOH | Sodium octanoate, 2-Bromoethanol | None |

Nucleophilic Substitution Reactions

The bromoethyl group acts as an electrophilic site for SN₂ reactions, enabling alkylation of nucleophiles like amines, thiols, and alkoxides.

With Amines

Reaction with ammonia or primary amines yields 2-aminoethyl octanoate derivatives.

Example:

With Thiols

Thiols (e.g., R-SH) displace bromide to form 2-(alkylthio)ethyl octanoate .

Example:

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product Class | Efficiency |

|---|---|---|---|

| NH₃ | 50–80°C, EtOH | 2-Aminoethyl octanoate | High |

| R-SH | RT, DMF | 2-(Alkylthio)ethyl octanoate | Moderate |

Mechanistic Insights

The reactivity of 2-bromoethyl octanoate is governed by:

-

Ester Hydrolysis : Acid-/base-catalyzed cleavage of the ester bond.

-

SN₂ Pathway : Backside attack by nucleophiles at the brominated carbon, leading to inversion of configuration.

Figure 1: SN₂ Mechanism

-

Nucleophile (Nu⁻) approaches the electrophilic C-Br carbon.

-

Transition state with pentacoordinate carbon.

-

Departure of Br⁻, forming the substitution product.

Comparative Reactivity in Related Bromoalkyl Esters

While 2-bromoethyl octanoate undergoes hydrolysis and substitution, structural analogs like 8-bromoethyl octanoate (patented in ) show similar reactivity patterns:

Table 3: Reactivity Comparison

| Compound | Hydrolysis Rate (Relative) | Preferred Nucleophiles |

|---|---|---|

| 2-Bromoethyl octanoate | 1.0 | Amines, Thiols |

| 8-Bromoethyl octanoate | 0.8 | Alcohols, Carboxylates |

類似化合物との比較

Comparison with Similar Compounds

Below, 2-bromoethyl octanoate is compared to structurally or functionally related esters, focusing on molecular properties, reactivity, and applications.

2.1. Ethyl Octanoate (Non-Brominated Analog)

- Structure: Ethyl ester of octanoic acid (C₁₀H₂₀O₂; MW 172.26 g/mol).

- Key Differences: Volatility and Aroma: Ethyl octanoate is a volatile compound with a sour apple aroma, widely used in food and cosmetics for flavoring . In contrast, bromination in 2-bromoethyl octanoate increases molecular weight and reduces volatility, rendering it unsuitable for aroma applications. Reactivity: Ethyl octanoate undergoes hydrolysis or esterification under acidic/basic conditions. The bromine in 2-bromoethyl octanoate enables nucleophilic substitution (e.g., SN2 reactions), making it valuable for synthesizing alkylated intermediates . Industrial Use: Ethyl octanoate is mass-produced by yeast fermentation (e.g., in wines and breads) , while 2-bromoethyl octanoate is primarily a synthetic intermediate.

2.2. Ethyl 2-(4-Bromophenyl)-2-Oxoacetate

- Structure : Bromine is on a phenyl ring (C₁₀H₉BrO₃; MW 257.08 g/mol) .

- Key Differences: Electronic Effects: The bromophenyl group introduces strong electron-withdrawing effects, altering reactivity toward electrophilic substitution. Applications: Ethyl 2-(4-bromophenyl)-2-oxoacetate is used in pharmaceuticals (e.g., antineoplastic agents) , whereas 2-bromoethyl octanoate is more common in polymer and organic synthesis .

2.3. Poly(BAMO-Carboxylate) Copolymers with Octanoate Substituents

- Structure: Polymers with octanoate side chains .

- Key Differences: Functionality: Octanoate groups in polymers improve flexibility and solubility . Synthesis: 2-Bromoethyl octanoate may serve as a monomer for introducing bromine into polymers, unlike non-brominated octanoate esters used in copolymer synthesis.

2.4. 2-Bromoethyl Arenesulphonates

- Structure : Bromine on ethyl chain adjacent to a sulfonate group (e.g., 2-bromoethyl p-nitrobenzenesulphonate) .

- Key Differences: Reactivity: Both compounds undergo solvolysis with bromine migration, but 2-bromoethyl octanoate’s ester group is less polar than sulfonates, affecting reaction rates and stability. For example, 2-bromoethyl arenesulphonates show 40–50% bromine migration during acetolysis, whereas analogous behavior in 2-bromoethyl octanoate remains unstudied . Applications: Sulphonates are used in mechanistic studies, while 2-bromoethyl octanoate is more suited for synthetic alkylation.

Data Table: Comparative Properties

| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications | Reactivity Highlights |

|---|---|---|---|---|---|

| 2-Bromoethyl octanoate | C₁₀H₁₉BrO₂ | 251.161 | Bromoethyl ester | Organic synthesis, alkylation | SN2 reactions, solvolysis |

| Ethyl octanoate | C₁₀H₂₀O₂ | 172.26 | Ester | Food flavoring, cosmetics | Hydrolysis, esterification |

| Ethyl 2-(4-bromophenyl)-2-oxoacetate | C₁₀H₉BrO₃ | 257.08 | Bromophenyl, keto-ester | Pharmaceuticals | Electrophilic substitution |

| Poly(BAMO-octanoate) | Polymer | Variable | Octanoate side chains | Energetic materials, elastomers | Copolymerization |

Research Findings and Stability Considerations

- Solvolysis and Bromine Migration: 2-Bromoethyl octanoate may undergo 1,2-bromine migration during reactions, similar to 2-bromoethyl arenesulphonates (40–50% migration observed in sulfonates) . This could limit its utility in precise syntheses without stabilizing conditions.

- Thermal Stability: Brominated esters generally exhibit lower thermal stability than non-brominated analogs. For example, ethyl octanoate is stable during food processing , while 2-bromoethyl octanoate likely requires low-temperature storage.

- Synthetic Utility: The bromine atom enhances reactivity in cross-coupling reactions, offering advantages over non-halogenated esters in pharmaceutical intermediates (e.g., evofosfamide derivatives ).

Q & A

Q. How can environmental persistence studies for bromoethyl octanoate derivatives be designed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。